5(S)-HPETE
5(S)-HPETE
5(S)-HPETE is an icosatetraenoic acid in which the double bonds are located at the 6-7, 8-9, 11-12, and 14-15 positions and have E, Z, Z, and Z geometry, respectively, and in which the pro-S hydrogen is substituted by a hydroperoxy group. It has a role as a mouse metabolite. It is functionally related to an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HPETE(1-).
5(S)-Hydroperoxyeicosatetraenoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5S-HpETE is a natural product found in Homo sapiens with data available.
5(S)-Hydroperoxyeicosatetraenoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5S-HpETE is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
71774-08-8
VCID:
VC20814527
InChI:
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
SMILES:
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
5(S)-HPETE
CAS No.: 71774-08-8
Cat. No.: VC20814527
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5(S)-HPETE is an icosatetraenoic acid in which the double bonds are located at the 6-7, 8-9, 11-12, and 14-15 positions and have E, Z, Z, and Z geometry, respectively, and in which the pro-S hydrogen is substituted by a hydroperoxy group. It has a role as a mouse metabolite. It is functionally related to an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HPETE(1-). 5(S)-Hydroperoxyeicosatetraenoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 5S-HpETE is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 71774-08-8 |
| Molecular Formula | C20H32O4 |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
| Standard InChI Key | JNUUNUQHXIOFDA-JGKLHWIESA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO |
| SMILES | CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
| Canonical SMILES | CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
| Appearance | Assay:≥98%A solution in ethanol |
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